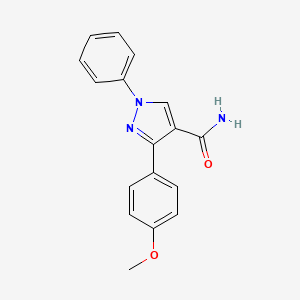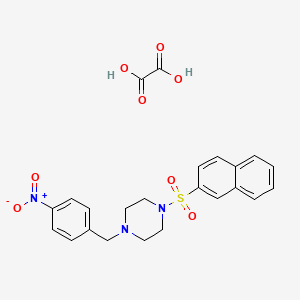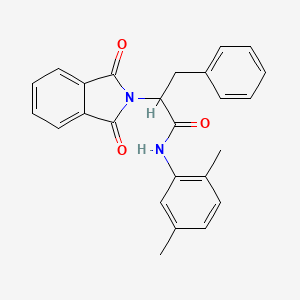
2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydro-4(1H)-quinazolinone
Descripción general
Descripción
2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as FIPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound has been synthesized through several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydro-4(1H)-quinazolinone inhibits the activity of PIPKI by binding to its lipid substrate, phosphatidylinositol 4-phosphate (PI4P), and preventing its conversion to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This results in the inhibition of various cellular processes that are regulated by PI(4,5)P2, including actin cytoskeleton remodeling, cell migration, and membrane trafficking.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, proliferation, and survival. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to inhibit the formation of filopodia and lamellipodia, which are involved in cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages for laboratory experiments, including its ability to selectively inhibit the activity of PIPKI without affecting other lipid kinases. It is also a reversible inhibitor, which allows for the study of the effects of PIPKI inhibition on various cellular processes. However, this compound has some limitations, including its potential off-target effects and the need for further optimization for in vivo studies.
Direcciones Futuras
There are several future directions for research on 2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydro-4(1H)-quinazolinone, including the optimization of its structure for in vivo studies and the development of more selective inhibitors of PIPKI. Additionally, further studies are needed to elucidate the role of PIPKI in various biological processes and diseases, including cancer and neurodegenerative diseases. Finally, the potential therapeutic applications of this compound and other PIPKI inhibitors should be explored further.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-3-(4-iodophenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various biological studies. It has been shown to inhibit the activity of phosphatidylinositol 4-phosphate 5-kinase (PIPKI), which is involved in the regulation of various cellular processes, including cell migration, proliferation, and survival. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FIN2O/c21-14-7-5-13(6-8-14)19-23-18-4-2-1-3-17(18)20(25)24(19)16-11-9-15(22)10-12-16/h1-12,19,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGKGXKXVXVPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1-azepanylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3947685.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(3-methylphenyl)pentanamide](/img/structure/B3947686.png)
![2-chloro-N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3947691.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3947695.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3947706.png)
![methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3947720.png)
![methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride](/img/structure/B3947723.png)
![5-amino-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947727.png)


![N-(4-{[4-(2-fluorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3947747.png)
